Fluphenazin-Decanoat-N-4-Oxid

Übersicht

Beschreibung

Fluphenazine decanoate N-4-oxide is a metabolite of fluphenazine, a piperazinyl phenothiazine neuroleptic widely used in the treatment of psychotic illnesses . This compound is of interest due to its unique chemical structure and potential pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Fluphenazine decanoate N-4-oxide has several scientific research applications. In chemistry, it is used to study the metabolic pathways of phenothiazine derivatives. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of fluphenazine and its metabolites . Additionally, it is used in the development of new antipsychotic drugs and in the study of dopamine receptor interactions .

Wirkmechanismus

Target of Action

Fluphenazine decanoate N-4-oxide primarily targets dopamine receptors, specifically the D1 and D2 receptors in the brain. These receptors play a crucial role in modulating neurotransmission, influencing mood, behavior, and cognition .

Mode of Action

The compound acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors. This blockade reduces the effects of dopamine, a neurotransmitter associated with psychotic symptoms. By inhibiting dopamine’s action, fluphenazine decanoate N-4-oxide helps alleviate symptoms of psychotic disorders .

Biochemical Pathways

Fluphenazine decanoate N-4-oxide affects several biochemical pathways, primarily those involving dopamine. By blocking dopamine receptors, it disrupts the dopaminergic signaling pathways, leading to decreased neuronal excitability and stabilization of mood and behavior. This action also impacts the hypothalamic-pituitary-adrenal (HPA) axis, influencing hormone release and stress responses .

Pharmacokinetics

The pharmacokinetics of fluphenazine decanoate N-4-oxide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is administered intramuscularly, leading to slow and sustained release into the bloodstream. It is metabolized in the liver, primarily via the cytochrome P450 enzyme system, and its metabolites are excreted through urine. The decanoate ester prolongs the drug’s action, providing a long-lasting therapeutic effect .

Result of Action

At the molecular level, the blockade of dopamine receptors by fluphenazine decanoate N-4-oxide reduces dopaminergic activity, leading to decreased psychotic symptoms. Cellularly, this results in reduced neuronal firing rates and stabilization of neurotransmitter levels, contributing to improved mood and behavior in patients with psychotic disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of fluphenazine decanoate N-4-oxide. For instance, extreme pH levels can affect the compound’s solubility and stability, while high temperatures may accelerate its degradation. Additionally, interactions with other medications can alter its pharmacokinetics and pharmacodynamics, potentially impacting its therapeutic efficacy .

Biochemische Analyse

Biochemical Properties

Fluphenazine decanoate N-4-oxide, like its parent compound, is believed to interact with dopamine receptors in the brain . It is thought to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors . This interaction is believed to be the primary mechanism by which it exerts its antipsychotic effects .

Cellular Effects

Fluphenazine decanoate N-4-oxide is believed to influence cell function primarily through its impact on cell signaling pathways. By blocking dopamine receptors, it can alter the signaling pathways that these receptors are involved in . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fluphenazine decanoate N-4-oxide is not entirely clear but is believed to be related to its ability to block dopamine receptors . This blocking action can inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that its parent compound, fluphenazine, and its metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .

Dosage Effects in Animal Models

Studies on rats given oral doses of fluphenazine showed that all metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .

Metabolic Pathways

Fluphenazine decanoate N-4-oxide is believed to be extensively metabolized by aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation .

Transport and Distribution

It is known that its parent compound, fluphenazine, and its metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .

Subcellular Localization

It is known that its parent compound, fluphenazine, and its metabolites were detected in tissues at higher levels than in plasma, and the levels increased with dose .

Vorbereitungsmethoden

The preparation of fluphenazine decanoate N-4-oxide involves the oxidation of fluphenazine decanoate. This can be achieved through various synthetic routes, including the use of strong oxidizing agents under controlled conditions . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for the purification and validation of the compound .

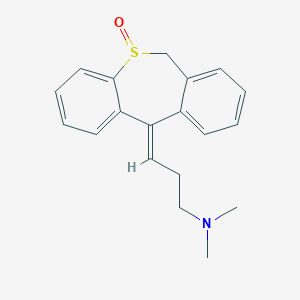

Analyse Chemischer Reaktionen

Fluphenazine decanoate N-4-oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction reactions . The major products formed from these reactions include various metabolites such as fluphenazine sulfoxide and 7-hydroxy-fluphenazine .

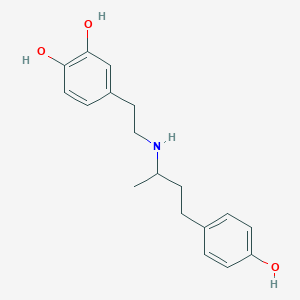

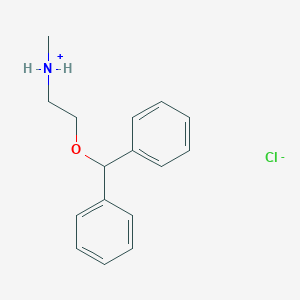

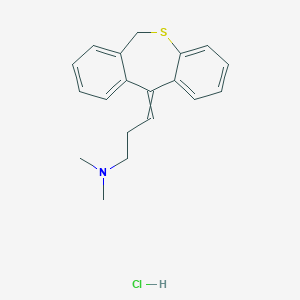

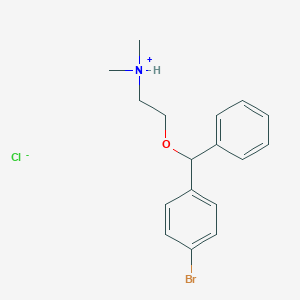

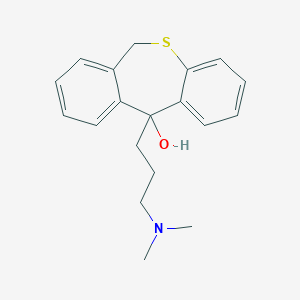

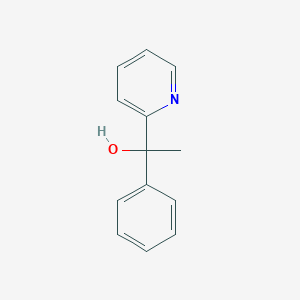

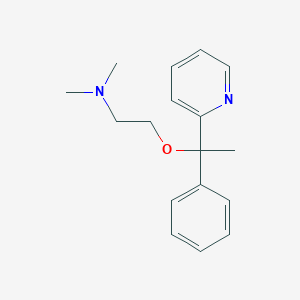

Vergleich Mit ähnlichen Verbindungen

Fluphenazine decanoate N-4-oxide is similar to other phenothiazine derivatives such as fluphenazine sulfoxide and 7-hydroxy-fluphenazine . it is unique in its specific oxidation state and its distinct pharmacological profile. Other similar compounds include perphenazine and chlorpromazine, which also belong to the phenothiazine class but differ in their chemical structures and pharmacological effects .

Eigenschaften

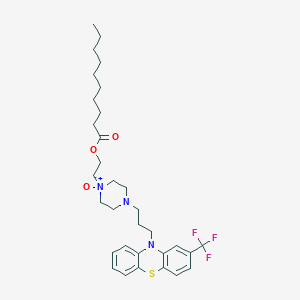

IUPAC Name |

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINJGQLVIHABHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226916 | |

| Record name | Fluphenazine decanoate N-4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76005-64-6 | |

| Record name | Fluphenazine decanoate N-4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076005646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine decanoate N-4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine Decanoate N4-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9V8339ZL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.